2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine
Overview
Description
2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 2-methoxyphenyl group and a dimethylethanamine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multi-step organic reactions. One common approach is the reaction of morpholine with 2-methoxybenzaldehyde under specific conditions to form an intermediate, which is then further reacted with N,N-dimethylethanamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Grubbs’ catalyst for specific steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation . By inhibiting STAT3, the compound can reduce inflammatory responses and potentially provide therapeutic benefits in conditions like rheumatoid arthritis and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Known for its anti-inflammatory properties.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with similar structural features and biological activities.
Uniqueness
2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine stands out due to its unique combination of a morpholine ring and a dimethylethanamine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway makes it particularly valuable in research focused on inflammation and cell proliferation.
Properties
IUPAC Name |
2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19(2)12-10-17-15-20(13-14-22-17)11-6-8-16-7-4-5-9-18(16)21-3/h4-9,17H,10-15H2,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPWHHFEVOJET-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC=CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1CN(CCO1)C/C=C/C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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